molecular formula C24H28N4O B2536214 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251632-97-9

3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2536214
CAS No.: 1251632-97-9
M. Wt: 388.515
InChI Key: CKYLWAWZZUATOZ-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
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Scientific Research Applications

Chromatographic Applications and Chiral Discrimination

NMR Studies of Chiral Discrimination by Yashima et al. (1996) explored chromatographic enantioseparation using a cellulose derivative as a chiral stationary phase, highlighting the importance of chiral discrimination in liquid chromatography, potentially relevant for analyzing compounds like "3-(azepan-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine" (Yashima, Yamamoto, & Okamoto, 1996).

Green Chemistry and Ionic Liquids

Azepanium Ionic Liquids research by Belhocine et al. (2011) demonstrates the synthesis of a new family of room temperature ionic liquids from azepane, suggesting applications in green chemistry and environmental sustainability. This research might offer insights into the use of azepane-related structures for developing new materials (Belhocine et al., 2011).

Organic Synthesis and Catalysis

Enantioselective Amine α-Functionalization via palladium catalyzed C–H arylation of thioamides by Jain et al. (2016) outlines a method for functionalizing the α-methylene C–H bonds of saturated aza-heterocycles enantioselectively. This highlights the compound's potential relevance in drug discovery and organic synthesis through palladium-catalyzed reactions (Jain, Verma, Xia, & Yu, 2016).

Fluorescent Materials

Highly Fluorescent Pyrrolo[2,3-b]pyridines and related compounds synthesized via a coupling-isomerization-enamine-addition-cyclocondensation sequence by Schramm et al. (2006) could point to the potential use of similar compounds in creating fluorescent materials for various applications, including sensing and imaging (Schramm, Dediu, Oeser, & Müller, 2006).

Protein Tyrosine Kinase Inhibitors

Synthesis and Structure-Activity Relationships of naphthyridin derivatives as selective inhibitors of pp60c-src by Thompson et al. (2000) demonstrate the potential pharmacological applications of naphthyridin compounds in cancer research, suggesting that "3-(azepan-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine" might have relevance in developing new therapeutic agents (Thompson et al., 2000).

Properties

IUPAC Name

azepan-1-yl-[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-16-8-10-19(14-17(16)2)27-22-20-11-9-18(3)26-23(20)25-15-21(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLWAWZZUATOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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